Carbon suboxide

Catalog No.
S601026
CAS No.
504-64-3
M.F
C3O2
M. Wt
68.03 g/mol
Availability
In Stock
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Carbon suboxide

CAS Number

504-64-3

Product Name

Carbon suboxide

Molecular Formula

C3O2

Molecular Weight

68.03 g/mol

InChI

InChI=1S/C3O2/c4-2-1-3-5

InChI Key

GNEVIACKFGQMHB-UHFFFAOYSA-N

SMILES

C(=C=O)=C=O

Synonyms

C3-O2, C3O2, carbon suboxide

Canonical SMILES

C(=C=O)=C=O

Carbon suboxide is a carbon oxide and a member of allenes.

Carbon suboxide (CAS 504-64-3) is a highly reactive, volatile bisketene (O=C=C=C=O) that functions as a premium C3 synthon for the synthesis of complex malonates, heterocycles, and specialized carbonaceous polymers. Unlike stable dicarboxylic acids, it behaves as a dual electrophile that undergoes spontaneous, catalyst-free nucleophilic additions at temperatures as low as -78 °C. While its tendency to polymerize into conjugated red carbon at room temperature historically required in situ generation or low-temperature handling, its unparalleled atom economy and byproduct-free reactivity make it a critical precursor for acid-sensitive pharmaceutical intermediates and advanced semiconductor materials. Recent advances in N-heterocyclic carbene (NHC) stabilization have further expanded its procurement viability by enabling the isolation of bench-stable monomeric adducts [1].

Generic substitution of carbon suboxide with conventional malonylation agents—such as malonyl chloride, Meldrum's acid, or diethyl malonate—fails due to fundamentally divergent reaction requirements and byproduct profiles. Malonyl chloride, the most common industrial C3 electrophile, releases two equivalents of corrosive hydrogen chloride upon reaction, necessitating stoichiometric base and precluding its use with acid-sensitive or sterically hindered substrates. Conversely, stable precursors like Meldrum's acid require forcing thermal conditions for malonate transfer. Carbon suboxide operates via a 100% atom-economical bisketene addition mechanism, directly yielding symmetric malonic acid derivatives at low temperatures without generating any leaving group byproducts, thereby preserving delicate molecular architectures and maximizing isolated yields [1].

Atom-Economical Malonylation Without Corrosive Byproducts

When synthesizing malonic acid derivatives, carbon suboxide acts as a bisketene, undergoing direct nucleophilic addition with 100% atom economy. In contrast, the standard industrial substitute, malonyl chloride, functions via acyl substitution and releases two equivalents of hydrogen chloride per reaction. This necessitates the addition of stoichiometric bases (e.g., triethylamine) and risks the degradation of acid-sensitive substrates [1].

Evidence DimensionCorrosive Byproduct Generation
Target Compound Data0 equivalents HCl (100% atom economy via addition)
Comparator Or BaselineMalonyl chloride: 2 equivalents HCl released
Quantified DifferenceComplete elimination of acidic byproducts and base requirements
ConditionsNucleophilic amidation or esterification at low temperatures

Allows for the high-yield malonylation of highly sensitive pharmaceutical intermediates that would degrade in the presence of HCl or strong bases.

Low-Temperature Cyclocondensation for Thermally Labile Substrates

Carbon suboxide exhibits extreme electrophilicity, allowing it to react spontaneously with 1,3-dinucleophiles at temperatures as low as -78 °C to form six-membered malonyl heterocycles. Conventional malonates, such as diethyl malonate, require elevated temperatures (often >100 °C) and strong alkoxides to achieve similar cyclocondensations, which frequently leads to the decomposition of thermally labile precursors [1].

Evidence DimensionMinimum Reaction Temperature
Target Compound Data-78 °C to 0 °C (spontaneous catalyst-free reaction)
Comparator Or BaselineDiethyl malonate: >100 °C with strong base
Quantified Difference>100 °C reduction in required activation temperature
ConditionsSynthesis of malonyl heterocycles from 1,3-dinucleophiles

Crucial for procuring a reagent capable of cyclizing delicate, complex molecules without inducing thermal degradation.

Exclusive Precursor for Red Carbon Semiconductor Synthesis

Unlike any other C3 synthon, carbon suboxide possesses the inherent ability to spontaneously polymerize into poly(carbon suboxide)—a highly conjugated, crystalline semiconductor known as red carbon—at ambient temperatures (0 °C to 25 °C). Malonyl chloride and malonic acid cannot undergo this polymerization pathway, making C3O2 the exclusive molecular precursor for this class of light-absorbing, metal-free photocatalytic materials [1].

Evidence DimensionConjugated Polymer Formation
Target Compound DataSpontaneous polymerization to p(C3O2)x at 0–25 °C
Comparator Or BaselineMalonyl chloride / Malonates: 0% polymerization capacity
Quantified DifferenceExclusive capability to form covalent crystalline semiconductors
ConditionsSolution or gas-phase handling at ambient temperatures

Provides materials scientists with a direct, low-temperature building block for advanced carbonaceous optoelectronics and photocatalysts.

Synthesis of Acid-Sensitive Pharmaceutical Intermediates

Because carbon suboxide reacts via a 100% atom-economical addition mechanism without releasing hydrogen chloride, it is a critical precursor for malonylating highly acid-sensitive APIs and complex natural products where malonyl chloride would cause degradation [1].

Low-Temperature Assembly of Complex Heterocycles

For the construction of thermally labile macrocycles and six-membered malonyl heterocycles, carbon suboxide allows for spontaneous cyclocondensation with dinucleophiles at -78 °C, entirely bypassing the harsh thermal conditions required by diethyl malonate[1].

Fabrication of Metal-Free Photocatalysts and Red Carbon Semiconductors

Carbon suboxide serves as the exclusive monomeric precursor for the ambient-temperature synthesis of poly(carbon suboxide) ('red carbon'). This makes it an essential material for research and industrial workflows focused on developing sustainable, highly conjugated organic semiconductors and photocatalytic films[2].

XLogP3

0.1

Boiling Point

6.8 °C

Melting Point

-107.0 °C

UNII

9M2M4H5WEJ

Other CAS

504-64-3

Wikipedia

Carbon suboxide

Dates

Last modified: 02-18-2024
Alcarazo et al. Coordination chemistry at carbon. Nature Chemistry, doi: 10.1038/nchem.248, published online 14 June 2009. http://www.nature.com/naturechemistry

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